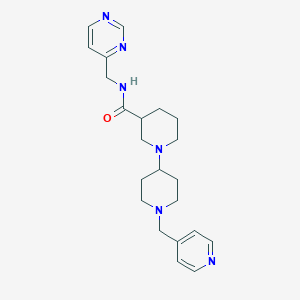![molecular formula C22H24N2O5S B5321818 N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine, also known as MPA-methionine, is a synthetic compound that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of cancer research. In
Mecanismo De Acción
The mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the metabolism of methionine, an essential amino acid required for the growth and survival of cancer cells. This inhibition leads to a decrease in the levels of methionine in cancer cells, which in turn leads to a decrease in the levels of S-adenosylmethionine (SAM), a key molecule involved in DNA methylation and other cellular processes. This disruption of methionine metabolism ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have other biochemical and physiological effects. It has been found to increase the levels of hydrogen sulfide, a gasotransmitter that has been implicated in various physiological processes, including vasodilation and anti-inflammatory effects. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has also been shown to decrease the levels of homocysteine, an amino acid that is associated with increased risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of dosing and administration methods for N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene and its potential use in combination with other anti-cancer drugs. Finally, more research is needed to explore the potential use of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in other areas of medicine, such as cardiovascular disease and inflammation.
Métodos De Síntesis
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is a synthetic compound that is synthesized through a multi-step process. The first step involves the synthesis of 2-methoxybenzoyl chloride, which is then reacted with N-phenylacrylamide to produce 2-(2-methoxybenzoyl)amino-3-phenylacrylamide. This compound is then reacted with L-methionine to produce N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene.
Aplicaciones Científicas De Investigación
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been extensively studied for its potential use in cancer research. It has been shown to have anti-cancer properties, particularly in breast cancer cells. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propiedades
IUPAC Name |
2-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-29-19-11-7-6-10-16(19)20(25)24-18(14-15-8-4-3-5-9-15)21(26)23-17(22(27)28)12-13-30-2/h3-11,14,17H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLVNKXOEPWSHL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

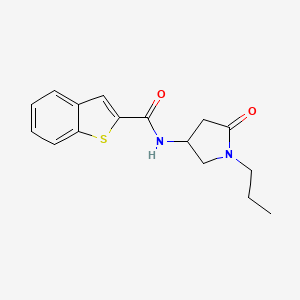
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)
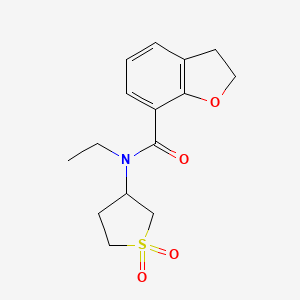
![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
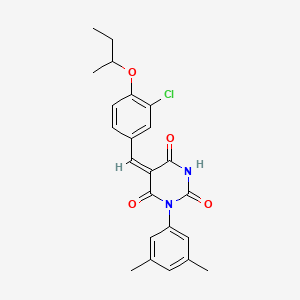
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)
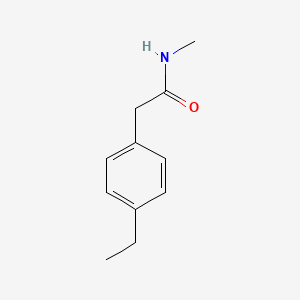
![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)
